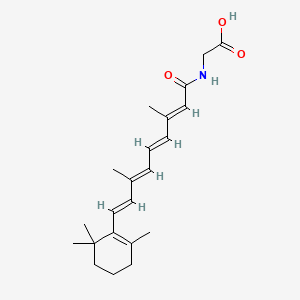

N-Retinoylglycine

Description

Historical Context of Retinoid Chemistry and Biology

The scientific journey into retinoids began with the discovery of vitamin A in the early 20th century and the subsequent elucidation of its structure. acs.org The recognition of its essential role in processes like vision, embryonic development, and tissue maintenance spurred chemical exploration to synthesize derivatives with modified properties. acs.orgahajournals.orgresearchgate.net

The synthesis of all-trans-retinoic acid marked a pivotal moment, identifying it as a key biologically active form of vitamin A responsible for many of its systemic effects. ahajournals.org This discovery paved the way for the development of a vast array of synthetic retinoids. researchgate.net Early synthetic efforts aimed to enhance stability, improve therapeutic profiles, and probe the structure-activity relationships of the vitamin A molecule. researchgate.netnih.gov This led to the creation of distinct generations of retinoids, including non-aromatic, mono-aromatic, and poly-aromatic compounds, each designed to investigate and modulate specific biological pathways. The development of synthetic analogues like Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide or 4-HPR] in the 1960s highlighted the potential of retinamide (B29671) structures in experimental research. researchgate.netnih.gov These synthetic molecules have been instrumental in dissecting the complex roles of retinoids in cellular processes and have become standard tools in both in vitro and in vivo research models. researchgate.net

N-Retinoylglycine belongs to the retinamide family, a group of synthetic retinoids characterized by an amide bond at the terminus of the polyene chain. nih.gov Research into retinamides like this compound and the related N-(all-trans-retinoyl)-DL-leucine was driven by the hypothesis that the amide endgroup could confer different properties, such as altered metabolic stability, compared to the natural carboxylic acid group of retinoic acid. nih.govresearchgate.net Studies comparing the biological effects of various retinamides, including this compound, N-ethylretinamide, and N-(4-hydroxyphenyl)retinamide (4-HPR), were undertaken to understand how modifications to the terminal group influence their activity. nih.gov A key area of investigation has been the metabolic fate of these compounds, specifically whether they act directly or serve as pro-drugs that are hydrolyzed back to retinoic acid in biological systems. For instance, research in mouse models demonstrated that orally administered this compound could be converted to all-trans-retinoic acid, which was then detected in both maternal plasma and embryos. nih.gov This finding is crucial for interpreting the biological activity of this compound and situates it as a compound whose effects may be, at least in part, mediated by its conversion to the parent retinoid. nih.gov

Structure

3D Structure

Properties

CAS No. |

71407-30-2 |

|---|---|

Molecular Formula |

C22H31NO3 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |

InChI |

InChI=1S/C22H31NO3/c1-16(11-12-19-18(3)10-7-13-22(19,4)5)8-6-9-17(2)14-20(24)23-15-21(25)26/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3,(H,23,24)(H,25,26)/b9-6+,12-11+,16-8+,17-14+ |

InChI Key |

ZETCVMXUHPTVOW-VTLMDCEISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |

Synonyms |

N-retinoylglycine N-trans-retinoyl-DL-glycine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Retinoylglycine and Analogues

Foundational Synthetic Routes for N-Retinoylglycine

The primary and most established methods for synthesizing this compound involve the coupling of a retinoid precursor with a glycine (B1666218) derivative. These routes are characterized by their reliability and have been refined over time to improve yields and purity.

A common and effective method for the synthesis of N-(all-trans-Retinoyl)amino acids is through the reaction of all-trans-retinoyl chloride with an amino acid ester. nih.gov Specifically for this compound, the synthesis is achieved by reacting all-trans-retinoyl chloride with ethyl glycinate. researchgate.netresearchgate.net This amidation reaction forms the core of many synthetic protocols for creating this class of compounds. nih.gov The use of retinoyl chloride as a precursor is a key step in the synthesis of various retinamides. researchgate.netresearchgate.net

| Precursor 1 | Precursor 2 | Product | Reference(s) |

| All-trans-retinoyl chloride | Ethyl glycinate | This compound | researchgate.net, researchgate.net |

| All-trans-retinoyl chloride | Amino acid ester | N-(all-trans-Retinoyl)amino acid | nih.gov |

| 13-cis-retinoyl chloride | Amino acid ester | 13-cis-retinoylamino acid | nih.gov |

To enhance the efficiency and yield of the amidation reaction, various coupling reagents and catalysts have been investigated. A notable method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.netresearchgate.net This combination has been successfully applied to the synthesis of various retinoates and retinamides. researchgate.netresearchgate.net The Steglich esterification, a mild reaction, utilizes DCC and a catalytic amount of DMAP for the formation of esters and can be adapted for amide synthesis. nih.govorganic-chemistry.orgwikipedia.org

DMAP is understood to act as an acyl transfer agent, which can suppress side reactions and improve the reaction rate, particularly for slower esterifications. organic-chemistry.orgwikipedia.org In the context of amidation, while strong nucleophiles like amines may not always require additives, the use of DMAP can be crucial for achieving good yields, especially with less reactive substrates. organic-chemistry.org The DCC/DMAP system provides a versatile approach for coupling retinoic acid with various substrates under mild conditions. researchgate.net For instance, this method has been used for the O- and N-retinoylation of alcohols, amines, and C-protected α-amino acids. researchgate.net The reaction typically proceeds at room temperature in a polar aprotic solvent. wikipedia.org A significant advantage of this method is the formal uptake of water by DCC, which forms the byproduct dicyclohexylurea (DCU). wikipedia.org

| Coupling Reagent | Catalyst/Additive | Function | Reference(s) |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Promotes amide/ester bond formation | researchgate.net, researchgate.net, nih.gov |

| N,N'-dicyclohexylcarbodiimide (DCC) | 1-hydroxybenzotriazole (HOBt) | Adapted for amide formation | wikipedia.org |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | Efficient amide bond formation | nih.gov |

Amidation Reactions Utilizing Specific Precursors (e.g., All-trans-Retinoyl Chloride and Ethyl Glycinate)

Strategies for Large-Scale Preparation in Academic Research

The need for significant quantities of retinoids for extensive studies, such as those in cancer chemoprevention, has driven the development of large-scale synthetic procedures. researchgate.netresearchgate.net Detailed protocols have been established for the preparation of all-trans-retinamides on a larger scale to facilitate these research efforts. researchgate.netresearchgate.net While specific details of these large-scale syntheses are often proprietary or described within specific research publications, the foundational methods mentioned above form the basis for scaling up production. The ability to produce gram quantities of materials is crucial for moving from initial laboratory studies to more comprehensive investigations. nih.gov

Synthesis of this compound Analogues and Structurally Related Derivatives

The synthesis of analogues of this compound is a key strategy for exploring the structure-activity relationships of this class of compounds. By systematically modifying the structure, researchers can identify the chemical features that are essential for their biological activity.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective therapeutic agents. nih.govmdpi.com The synthesis of a library of analogues with systematic structural modifications allows for the evaluation of how these changes affect biological activity. nih.govnih.govrsc.org For retinoids, this often involves modifications to the polar head group, the polyene chain, or the hydrophobic ring system. The synthesis of various N-(retinoyl)amino acids is a direct application of this principle, aimed at understanding how the amino acid moiety influences the compound's properties. nih.gov

To explore the impact of the amino acid component, researchers have synthesized a range of N-retinoyl amino acids. nih.gov This involves coupling all-trans-retinoic acid or 13-cis-retinoic acid with different amino acid esters. nih.govresearchgate.net For example, retinoyl derivatives of leucine (B10760876), phenylalanine, alanine, tyrosine, and glutamic acid have been successfully prepared. nih.govresearchgate.net The synthesis of N-(all-trans-retinoyl)-DL-leucine is a specific example of this derivatization, creating a compound that combines the structural features of retinoic acid with the amino acid leucine. ontosight.ai These synthetic efforts have expanded the library of available retinoids for biological testing. nih.gov

| Retinoyl Moiety | Amino Acid | Synthesized Derivative | Reference(s) |

| all-trans-retinoyl | Leucine | N-(all-trans-retinoyl)-leucine | nih.gov |

| all-trans-retinoyl | Phenylalanine | N-(all-trans-retinoyl)-phenylalanine | nih.gov |

| all-trans-retinoyl | Alanine | N-(all-trans-retinoyl)-alanine | nih.gov |

| all-trans-retinoyl | Tyrosine | N-(all-trans-retinoyl)-tyrosine | nih.gov |

| all-trans-retinoyl | Glutamic acid | N-(all-trans-retinoyl)-glutamic acid | nih.gov |

| 13-cis-retinoyl | Leucine | N-(13-cis-retinoyl)-leucine | nih.gov |

| 13-cis-retinoyl | Phenylalanine | N-(13-cis-retinoyl)-phenylalanine | nih.gov |

| 13-cis-retinoyl | Alanine | N-(13-cis-retinoyl)-alanine | nih.gov |

| 13-cis-retinoyl | Glycine | N-(13-cis-retinoyl)-glycine | nih.gov |

| all-trans-retinoyl | DL-leucine | N-(all-trans-retinoyl)-DL-leucine | ontosight.ai |

Development of Novel Retinoid Derivatives with Modified Biological Profiles

The development of novel retinoid derivatives with modified biological profiles is a significant area of research, driven by the need to enhance therapeutic efficacy and reduce the toxicities associated with first-generation retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (RA). nih.gov These natural retinoids, while effective in inducing cell differentiation and suppressing growth in certain cancers, are hampered by issues such as hyperlipidemia and mucositis. nih.gov

A notable example of a novel retinoid is UAB30 , a rexinoid that features a tetralone ring instead of the trimethylcyclohexenyl ring found in RA. nih.gov This structural modification results in a significantly improved side effect profile, with virtually no toxicities observed. nih.gov UAB30 has demonstrated the ability to decrease cell proliferation and survival, induce cell cycle arrest in vitro, and reduce tumor growth in vivo in various neuroblastoma cell lines. nih.gov

Further innovation led to the creation of 6-Methyl-UAB30 (6-Me) , a second-generation, mono-methylated homolog of UAB30. nih.gov This derivative was designed for greater potency and has been shown to inhibit neuroblastoma cell proliferation and survival while inducing differentiation and cell-cycle arrest. nih.gov Unlike other retinoids such as fenretinide (B1684555) (4-HPR), which induces cytotoxicity and apoptosis, 6-Me promotes differentiation of surviving cells, indicated by increased neurite outgrowth, without inducing apoptosis even at high concentrations. nih.gov

Another avenue of development involves the synthesis of heteroarotinoids. BD4 , a boron-containing derivative of the RARα-specific agonist Am580, was designed to have less toxicity. plos.org It incorporates a boronic acid group as a bioisostere for the carboxylic acid and a 3-substituted-2-phenyl-2H-chromene structure to protect against isomerization of the alkene spacers. plos.org BD4 binds to the RARα receptor with higher affinity and exhibits less cellular toxicity than both Am580 and ATRA. plos.org

Researchers have also explored the creation of retinoid analogues with altered flexibility. For instance, the isoxazole (B147169) retinoid 15b was designed with a restricted conformation in the C9-alkenyl portion. ouhsc.edu This compound proved to be a potent inducer of apoptosis, even in multidrug-resistant cell lines, demonstrating higher activity than classical retinoids. ouhsc.edu

The synthesis of N-(all-trans-retinoyl)amino acids represents another strategy to modify the biological profile of retinoids. nih.gov Derivatives of leucine, phenylalanine, alanine, tyrosine, and glutamic acid have been prepared. nih.gov While these compounds were generally less active than retinoic acid in reversing squamous metaplasia in hamster trachea organ cultures, the derivatives of leucine, alanine, and phenylalanine showed activity comparable to some retinamides that are effective in suppressing bladder carcinogenesis. nih.gov

The overarching goal in developing these novel derivatives is to create compounds with specific biological activities, such as targeting particular retinoic acid receptors (RARs) or retinoid X receptors (RXRs), to maximize therapeutic benefit while minimizing adverse effects. nih.govacs.org

Advanced Synthetic Product Characterization Methodologies

The characterization of newly synthesized retinoid derivatives is crucial to confirm their chemical structure and purity. A combination of advanced analytical techniques is employed for this purpose, providing comprehensive information about the molecule. The choice of techniques often depends on the structural similarity of the synthetic analogues to the natural retinoid skeleton; the more conjugated olefinic bonds present, the more care is required in handling and analysis. capes.gov.br

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the structural elucidation of this compound and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary platforms used in this context. researchgate.netinformaticsjournals.co.in

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. informaticsjournals.co.in Both ¹H NMR and ¹³C NMR are utilized to confirm the structure of synthesized retinoid derivatives. researchgate.net For instance, in the synthesis of N-retinoyl glycine and other retinamides, ¹H NMR spectra are essential for characterization. researchgate.net NMR is highly quantitative, reproducible, and generally requires minimal sample preparation. informaticsjournals.co.innanalysis.com The versatility of NMR allows for the analysis of samples in various states (liquid, solid, gas) and across a range of volumes. informaticsjournals.co.in

Mass Spectrometry (MS) is a highly sensitive technique that determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. youtube.com It is used to confirm the exact mass of synthesized retinoid derivatives. researchgate.netlookchem.com MS can detect metabolites in the femtomolar to attomolar range, offering a significant sensitivity advantage over NMR. informaticsjournals.co.in In the analysis of retinoids, MS helps to identify the molecular ion peak, which corresponds to the molecular mass of the compound, and fragment ions, which provide clues about the structural features. youtube.com

The integration of both NMR and MS provides a comprehensive and unambiguous characterization of novel compounds. nih.gov While NMR excels in providing detailed structural connectivity, MS offers superior sensitivity and precise mass determination. informaticsjournals.co.innanalysis.com This combined approach is standard practice in the characterization of new chemical entities, including this compound analogues. researchgate.netslu.se

X-ray Diffraction Analysis for Crystalline Structures of Related Compounds

For example, single-crystal X-ray diffraction was used to determine the structure of a novel cyclopropyl (B3062369) methyl ester retinoid analogue, compound 14 . nih.gov This analysis provided a thermal ellipsoid plot at the 50% probability level, confirming its molecular structure. nih.gov

In another study, the crystal structures of RPE65, a key enzyme in the visual cycle, were determined in complex with retinoid-mimetics like emixustat and its derivative MB-001 . arvojournals.org The crystals diffracted X-rays to a high resolution of 1.8 angstroms, which allowed for the clear visualization of the inhibitors bound within the active site cavity. arvojournals.org This structural information is critical for understanding the mechanism of action and for rational drug design. arvojournals.org

Furthermore, structure-assisted drug discovery has benefited from X-ray crystallography in the development of non-retinoid ligands for Retinol-Binding Protein 4 (RBP4). pdbj.org The co-crystal X-ray structures of potent compounds like A1120 bound to RBP4 revealed how these ligands disrupt the protein-protein interaction with transthyretin (TTR). pdbj.org This detailed structural understanding facilitates the optimization of lead compounds.

The data obtained from X-ray diffraction, such as that for compound 14 , is often deposited in crystallographic databases for public access. nih.gov

Investigation of N Retinoylglycine Biological Activity in Experimental Models

In Vitro Cellular and Molecular Investigations

In vitro studies provide a controlled environment to dissect the specific effects of compounds on cellular processes, free from the complexities of a whole organism. Such systems are invaluable for understanding the direct influence of substances like N-Retinoylglycine on cell proliferation, differentiation, and enzyme activity.

Effects on Cell Proliferation and Differentiation in Cultured Systems

The modulation of cell growth and maturation is a hallmark of retinoid activity. Cultured cell systems, including primary cells and established cell lines, serve as critical tools for evaluating these effects.

A bioassay using normal human keratinocytes (NHK) has been developed to assess the potency of retinoids. scirp.org This method evaluates the ability of a given retinoid to inhibit the clonal growth of these cells, providing a sensitive rank order of their activity. scirp.org The clinical success of epithelial stem cell-based therapies often relies on the presence of a sufficient number of holoclone-forming cells, which can be identified and quantified through clonal analysis of keratinocytes. nih.gov Research has shown that factors from psoriatic lesional T lymphocytes can stimulate the proliferation of psoriatic uninvolved keratinocyte stem cells, suggesting a role for immune factors in keratinocyte growth regulation. nih.gov

The SCC-25 cell line, derived from a human tongue squamous cell carcinoma, is a widely used model in cancer research. atcc.org Studies have tested the capacity of various retinoids to inhibit the clonal growth of SCC-25 cells. scirp.org Interestingly, for each retinoid tested, the SCC-25 tumor cells were found to be two to three logs less sensitive to the inhibitory effects on clonal growth compared to normal human keratinocytes (NHK). scirp.org The SCC-25 cell line is known to be capable of limited proliferation in semi-solid medium. atcc.org Stress-related hormones have been shown to increase cell proliferation and regulate interleukin-6 secretion in OSCC cell lines, including SCC-25. nih.gov

Table 1: Comparative Sensitivity of NHK and SCC-25 Cells to Retinoid Inhibition

| Cell Type | Sensitivity to Retinoid Inhibition of Clonal Growth |

| Normal Human Keratinocytes (NHK) | High |

| Squamous Carcinoma Cells (SCC-25) | 2-3 logs less sensitive than NHK scirp.org |

Retinoids are known to play a crucial role in the modulation of epithelial tissue differentiation. google.comgoogle.com In vitro models using tracheal epithelial cells have demonstrated that retinoids can determine whether these cells commit to a pathway of squamous differentiation or a mucosecretory pathway. nih.gov When grown on a collagen gel matrix in the absence of retinoids, these cells undergo stratification and squamous differentiation. nih.gov However, in the presence of retinoids, they express a mucosecretory phenotype, characterized by columnar, polarized cells with apical tight junctions and secretory granules. nih.gov The mechanisms are thought to involve alterations in gene activity mediated by nuclear retinoic acid receptors. nih.gov Papillomaviruses, on the other hand, can impair epithelial differentiation by uncoupling proliferation from the normal differentiation program. mdpi.com

Squamous Carcinoma Cell Line Studies (e.g., SCC-25)

Impact on Specific Enzyme Activities and Associated Pathways (e.g., Ornithine Decarboxylase (ODC) Suppression)

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and division. wikipedia.orgnih.gov The suppression of ODC activity is a key target for cancer chemoprevention. scirp.org Retinoids, including all-trans-retinoic acid and 13-cis-retinoic acid, have been shown to suppress ODC gene expression in cultured human keratinocytes in a dose-dependent manner. nih.gov This suppression of ODC mRNA levels by retinoids is detectable after approximately 3 hours of incubation, with maximal inhibition occurring at 12 hours, and is associated with a reduction in ODC enzyme activity. nih.gov The inhibitory effect of retinoids on ODC expression appears to be indirect, as it requires ongoing protein synthesis. nih.gov Furthermore, nitric oxide has been shown to inhibit ODC activity through the S-nitrosylation of a critical cysteine residue in the enzyme's active site. nih.gov

Table 2: Effect of Retinoids on Ornithine Decarboxylase (ODC) in Human Keratinocytes

| Retinoid | Effect on ODC mRNA Levels | Effect on ODC Enzyme Activity |

| All-trans-retinoic acid | Dose-dependent decrease nih.gov | Reduction nih.gov |

| 13-cis-retinoic acid | Dose-dependent decrease nih.gov | Not specified |

| Arotinoid Ro15-0778 | Dose-dependent decrease (less effective than all-trans- and 13-cis-retinoic acid) nih.gov | Not specified |

Studies on Lymphocyte Proliferation Responses in Culture

The assessment of lymphocyte proliferation is a key method for evaluating cell-mediated immunity. mayocliniclabs.comarvojournals.org These assays measure the response of lymphocytes to antigens or mitogens. mayocliniclabs.com While not directly investigating this compound, studies on related compounds and pathways provide context. For instance, the cytokine interleukin-12 (B1171171) (IL-12) can enhance the proliferation of T-cells and natural killer (NK) cells that have been pre-activated. nih.gov In mixed lymphocyte response (MLR) cultures, the adhesion molecule VCAM-1 has been shown to play a significant role in inducing lymphocyte proliferation and cytokine production. umich.edu The pH of the culture medium can also influence lymphocyte proliferation, with alkaline conditions enhancing it and acidic conditions inducing cell death. biorxiv.org

Application in In Vitro Organ Culture Models (e.g., Hamster Tracheal Organ Culture (HTOC))

The Hamster Tracheal Organ Culture (HTOC) is a well-established in vitro model used to assess the biological activity of retinoids. scirp.org This system evaluates a compound's ability to reverse keratinization, a process of cellular differentiation, in tracheal explants from hamsters with a vitamin A deficiency. scirp.orgnih.gov In this assay, this compound, as part of the retinoyl-amino acid class, has demonstrated biological activity. scirp.org

The procedure involves culturing tracheal tissues in a serum-free medium. After an initial period to induce keratinization due to the lack of vitamin A, the tissues are exposed to the test compound. scirp.org The effectiveness of the compound is determined by its ability to reverse the formation of squamous metaplasia and keratin. scirp.org While retinoyl-amino acids like this compound are active in this system, their potency has been noted to be significantly lower, by 3 to 5 logs, than that of all-trans-retinoic acid (t-RA). scirp.org

Another variation of this model is the benzo(α)pyrene-induced HTOC (BP-HTOC) bioassay, where keratinization is induced by the carcinogen benzo(α)pyrene instead of vitamin A deficiency. scirp.org This model is considered relevant for assessing the antitumor activity of retinoids. scirp.org

Table 1: Comparison of Retinoid Activity in HTOC Bioassay

| Compound Class | Relative Activity vs. t-RA | Reference |

|---|---|---|

| Retinoyl-amino acids (e.g., this compound) | 3-5 logs less active | scirp.org |

| all-trans-Retinoic acid (t-RA) | Standard | scirp.org |

Elucidation of Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects requires examining its interactions with cellular machinery, particularly the systems that mediate retinoid signaling.

Interaction with Retinoid Receptor Systems and Downstream Gene Expression Regulation (General Retinoid Context)

Retinoids generally regulate gene expression by activating nuclear receptors, which are ligand-dependent transcription factors. scirp.orgnih.gov There are two main families of retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with several subtypes (α, β, γ). scirp.orgmdpi.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby controlling their transcription. mdpi.complos.org This regulation can either activate or repress gene expression, influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. ontosight.airesearchgate.net The activation of these pathways is crucial for the biological effects of retinoids. amegroups.cn For instance, a synthetic retinoic acid derivative, N-retinoyl-D-glucosamine, has been shown to exert its effects through RAR transactivation. nih.gov

Distinctive Lack of Direct Binding Affinity for Cellular Retinoic Acid-Binding Protein (CRBP)

Cellular Retinoic Acid-Binding Proteins (CRBPs) are cytosolic proteins that bind to retinol (B82714) and retinoic acid, playing roles in their transport and metabolism. nih.govnih.gov However, studies have indicated that the class of retinoyl-amino acids, which includes this compound, does not bind to CRBP. scirp.org This lack of affinity is a distinguishing feature compared to other retinoids and suggests that its mechanism of action may differ in how it is trafficked and made available within the cell. scirp.org

Exploration of Alternative or Ancillary Molecular Pathways Mediating Biological Effects

Given the low binding affinity for CRBP, it is plausible that this compound utilizes alternative or additional molecular pathways to produce its biological effects. scirp.org While the primary mechanism for retinoids involves nuclear receptors, non-canonical signaling pathways have also been identified. frontiersin.org These can include interactions with other proteins and signaling cascades that are independent of direct gene regulation by RAR/RXR heterodimers. frontiersin.org Research into other synthetic retinoids has shown that modifications to the parent molecule can lead to different biological activities and receptor interactions. nih.gov Further investigation is needed to fully delineate the specific alternative pathways that may be activated by this compound.

In Vivo Preclinical Model Applications for Mechanistic Insights

To further understand the biological responses to this compound in a whole-organism context, in vivo preclinical models are employed. antineo.frmodernvivo.com These models are essential for evaluating the physiological and potential therapeutic effects of a compound. nih.govnih.gov

Evaluation in Animal Models for Investigating Biological Responses (e.g., Mouse Skin Papilloma Assay (MPA))

The mouse skin papilloma assay (MPA) is a standard in vivo model for studying the effects of compounds on skin tumor development. scirp.org This two-stage carcinogenesis model typically involves inducing tumors with a carcinogen like 7,12-dimethylbenzanthracene (DMBA), followed by promotion with an agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov Retinoids are then tested for their ability to suppress tumor formation. scirp.org

In studies comparing different retinoids, all-trans-retinoylglycine (a form of this compound) has been evaluated in the MPA bioassay. scirp.org The results from these assays provide insights into the compound's potential chemopreventive activity. scirp.org The time-course of papilloma formation is a key metric in this assay, comparing the effects of the test compound against controls. scirp.org

Table 2: Investigated Compounds in Mouse Skin Papilloma Assay

| Compound | Role in Assay | Reference |

|---|---|---|

| all-trans-Retinoylglycine | Test Compound | scirp.org |

| all-trans-Retinoic acid (t-RA) | Positive Control | scirp.org |

| 13-cis-Retinoic acid | Positive Control | scirp.org |

| DMBA/TPA | Control (Tumor Induction/Promotion) | scirp.org |

Comparative Biological Activity Assessment in Experimental Animal Models (e.g., versus All-trans-Retinoic Acid and N-Retinoylleucine)

In experimental animal models, the biological activity and toxicity of this compound (RG) have been evaluated in direct comparison to its parent compound, all-trans-Retinoic Acid (RA), and a related retinamide (B29671), N-Retinoylleucine (RL). Studies in Sprague-Dawley rats have demonstrated clear differences in their toxic profiles. nih.gov

Based on assessments of mortality, bone fracture incidence, and effects on body weight, this compound was found to be slightly to moderately less toxic than all-trans-Retinoic Acid. nih.gov However, N-Retinoylleucine was significantly less toxic than both RA and RG. nih.gov This hierarchy of toxicity suggests that the amino acid conjugated to the retinoid structure plays a crucial role in modulating its biological effects.

Further comparative studies in mice have highlighted differences in developmental toxicity. While N-Retinoylleucine was found to be only minimally embryotoxic, this compound was uniquely potent as a teratogen, with a potency comparable to that of retinol. nih.gov This teratogenicity is linked to the in vivo hydrolytic conversion of this compound back to all-trans-Retinoic Acid in pregnant mice, leading to teratologically significant levels of RA in the embryo. nih.gov

The following table summarizes the comparative toxicity of these retinoids in animal models.

| Compound | Comparative Toxicity Ranking | Key Toxicity Indicators |

| This compound (RG) | Less toxic than RA, more toxic than RL nih.gov | Mortality, bone fractures, body weight loss nih.gov |

| All-trans-Retinoic Acid (RA) | Most toxic among the three compounds nih.gov | Mortality, bone fractures, body weight loss nih.gov |

| N-Retinoylleucine (RL) | Significantly less toxic than RA or RG nih.gov | Minimal effects on mortality, fractures, and body weight at comparable doses nih.gov |

Histopathological and Cellular Investigations of Organ-Specific Changes in Animal Models (e.g., lymphoid hyperplasia, hematopoietic cell proliferation in lymphoid organs, thymic necrosis, adrenal hypertrophy, hepatic cytoplasmic vacuolization, forestomach epithelial hyperplasia, osteodystrophy)

Administration of this compound in animal models induces a range of dose-dependent, organ-specific histopathological and cellular changes, many of which are also observed with all-trans-Retinoic Acid treatment. nih.gov These alterations provide insight into the compound's biological impact at the tissue level.

Key organ-specific findings include:

Lymphoid and Hematopoietic Systems: this compound causes lymphoid hyperplasia, which is a rapid proliferation of normal lymphocytic cells, in both the spleen and lymph nodes. nih.govwikipedia.org This is accompanied by hematopoietic cell proliferation in the spleen and liver. nih.gov Hematopoiesis is the process by which all mature blood and immune cells are generated from multipotent stem cells. nih.gov

Thymus: Necrosis of the thymic cortex is a notable effect. nih.gov Thymic necrosis involves the death of tissue in the thymus gland, which can be induced by various agents. nih.gov

Adrenal Gland: Hypertrophy of the zona fasciculata of the adrenal gland has been observed. nih.gov This enlargement of the adrenal cortex is a response to the compound's influence on steroidogenic pathways. nih.govneurocrine.com

Liver: In the liver, a periportal pattern of cytoplasmic vacuolization in hepatocytes is a characteristic finding. nih.gov This condition involves the accumulation of substances within the cell's cytoplasm, leading to the formation of vacuoles. plos.orgmspca.org

Stomach: In the forestomach of rodent models, this compound induces epithelial hyperplasia. nih.gov This condition is defined as an increase in the number of cells in the epithelial layers, resulting in a thickening of the mucosa. nih.govtoxpath.org

Bone: The compound has been shown to cause osteodystrophy, a metabolic bone disease characterized by deficiencies in bone mineralization. nih.govorthobullets.com

The table below details the organ-specific histopathological changes associated with this compound administration in experimental models.

| Organ System | Histopathological/Cellular Change | Description of Pathology |

| Lymphoid Organs (Spleen, Lymph Nodes) | Lymphoid Hyperplasia nih.gov | A benign, rapid proliferation of lymphocytic cells, often in response to stimulation. wikipedia.orgradiopaedia.org |

| Hematopoietic System (Spleen, Liver) | Hematopoietic Cell Proliferation nih.gov | An increase in the generation of mature blood and immune cells from hematopoietic stem and progenitor cells. nih.goveur.nl |

| Thymus | Thymic Necrosis (Cortex) nih.gov | Pathological death of thymic tissue, characterized by cellular breakdown. nih.govthymic.org |

| Adrenal Gland | Adrenal Hypertrophy (Zona Fasciculata) nih.gov | Enlargement of the adrenal cortex, the part of the gland involved in producing steroid hormones like cortisol. nih.govrarediseases.org |

| Liver | Hepatic Cytoplasmic Vacuolization (Periportal) nih.gov | The appearance of vacuoles within the cytoplasm of liver cells (hepatocytes), indicating cellular injury or metabolic disruption. plos.orgscielo.org.co |

| Stomach (Forestomach) | Epithelial Hyperplasia nih.gov | An increase in the thickness of the stomach's non-glandular lining due to an increased number of epithelial cells. nih.govresearchgate.net |

| Skeletal System | Osteodystrophy nih.gov | A general term for defective bone development, often linked to metabolic or endocrine disturbances that affect bone mineralization. nih.govclevelandclinic.org |

Metabolism and Biotransformation of N Retinoylglycine in Experimental Systems

Hydrolytic Conversion Pathways in Animal Models

In vivo studies have demonstrated that the amide bond in N-Retinoylglycine is susceptible to hydrolysis, a key metabolic step that dictates its biological action.

Identification of All-trans-Retinoic Acid as a Key Metabolite

Research in murine models has definitively identified all-trans-retinoic acid (atRA) as a principal metabolite of this compound. nih.gov Following oral administration of this compound to pregnant mice, atRA was detected in both maternal plasma and embryonic tissues. nih.gov This metabolic conversion is significant because atRA is a known biologically active form of vitamin A that regulates gene expression by binding to nuclear receptors. nih.govresearchgate.netasu.edu The presence of an amide end group in synthetic retinoids, known as retinamides, is generally presumed to confer higher stability against hydrolysis and thus lower toxicity compared to natural retinoids. nih.govresearchgate.net However, this compound proved to be an exception among certain tested retinamides, undergoing in vivo conversion to atRA. nih.govresearchgate.net

Implications of Metabolic Conversion for Observed Biological Activities in Experimental Contexts

The hydrolytic conversion of this compound to atRA has direct implications for its biological effects, particularly its teratogenicity. nih.gov Studies comparing the developmental toxicity of several retinamides found that this compound was uniquely potent as a teratogen, with an activity level comparable to that of retinol (B82714), the precursor to retinoic acid. nih.gov In contrast, other tested retinamides like N-(4-hydroxyphenyl)retinamide (4-HPR) and N-(all-trans-retinoyl)-DL-leucine (RL) were found to be only minimally embryotoxic. nih.govresearchgate.net This difference is attributed to the fact that the biological activity and teratogenicity of many retinoids are mediated by atRA. nih.govasu.eduresearchgate.net The generation of significant amounts of atRA from this compound in embryonic tissues explains its observed teratogenic potential, as high concentrations of atRA are known to disrupt normal embryonic development. nih.govresearchgate.netasu.edu Therefore, the metabolic profile of this compound is a critical determinant of its activity in experimental settings.

Toxicokinetic Studies in Preclinical Models

Toxicokinetic studies trace the journey of a compound through the body, providing quantitative data on its absorption, distribution, metabolism, and excretion (ADME). fao.org Such analyses for this compound have been essential in understanding the relationship between administered dose and the concentrations of the parent compound and its active metabolite at target sites.

Analysis of Absorption and Tissue Distribution Patterns in Animal Models (e.g., Maternal Plasma and Embryonic Compartments)

Preclinical studies using pregnant ICR mice have provided detailed insights into the absorption and distribution of this compound. nih.gov Following a single oral dose, this compound was rapidly absorbed, reaching peak concentrations in the maternal plasma within one hour. nih.gov The compound was also found to cross the placental barrier and accumulate in the embryo, with peak levels observed between two and four hours post-administration. nih.gov

Crucially, its metabolite, all-trans-retinoic acid, was also detected in both the maternal plasma and the embryo within an hour of dosing, with concentrations peaking at two hours in both compartments. nih.gov This rapid appearance and distribution of the active metabolite in the embryonic compartment underscore the toxicokinetic basis for its teratogenic effects. nih.gov

Role of Metabolic Enzymes and Broader Retinoid Processing Pathways (General Context)

Contributions of Alcohol Dehydrogenases and Retinal Dehydrogenases to Retinoid Metabolism

The synthesis of retinoic acid from retinol (vitamin A) is a two-step oxidative process that is fundamental to retinoid metabolism. researchgate.net This pathway is crucial for maintaining the appropriate levels of retinoic acid required for various physiological functions. nih.gov

The first step involves the oxidation of retinol to retinaldehyde (retinal). This reaction is catalyzed by enzymes belonging to the alcohol dehydrogenase (ADH) and retinol dehydrogenase (RDH) families. researchgate.netresearchgate.net ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. researchgate.net In the context of retinoid metabolism, they play a role in breaking down alcohols that could otherwise be toxic and are involved in the synthesis of essential aldehydes. researchgate.netnih.gov Mouse models with ADH knockouts have highlighted the role of this enzyme family in clearing excess retinol and generating retinoic acid for postnatal survival, especially during vitamin A deficiency. researchgate.net

The second step in retinoic acid synthesis is the oxidation of retinal to retinoic acid. This irreversible reaction is catalyzed by retinal dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) family. researchgate.netnih.gov Different isoforms of RALDH exist and are expressed differentially, playing key roles in development. nih.gov For instance, RALDH2 is crucial for the majority of retinoic acid synthesis during embryonic development. nih.gov

Involvement of Cytochrome P450 Enzymes in Retinoid Catabolism (e.g., CYP26 family)

The intracellular concentrations of all-trans-retinoic acid are tightly controlled, not only by its synthesis but also by its catabolism. google.com The primary enzymes responsible for the breakdown of retinoic acid belong to the cytochrome P450 family 26 (CYP26). google.comnih.gov This family includes three main enzymes: CYP26A1, CYP26B1, and CYP26C1. nih.gov These enzymes hydroxylate retinoic acid, converting it into more polar, less active metabolites that can be more easily eliminated. google.com

The CYP26 enzymes are considered essential for regulating retinoic acid levels, thereby preventing the potentially toxic effects of its excess. nih.gov For example, CYP26B1 is thought to be crucial for retinoic acid catabolism under normal physiological conditions, while CYP26A1 may play a more significant role when retinoic acid levels are high. nih.gov The expression of these enzymes can be induced by retinoic acid itself, creating a negative feedback loop to maintain homeostasis. nih.gov

The metabolic conversion of this compound to all-trans-retinoic acid makes the CYP26-mediated catabolism a critical determinant of its biological activity and duration of action. nih.gov A key study in pregnant mice demonstrated that after oral administration of this compound, both the parent compound and all-trans-retinoic acid could be detected in maternal plasma and embryos. nih.gov The appearance of all-trans-retinoic acid confirms the hydrolytic conversion of this compound in vivo. nih.gov

The peak levels of all-trans-retinoic acid derived from this compound were observed within a few hours of administration, indicating a relatively rapid conversion process. nih.gov This generated all-trans-retinoic acid is then subject to catabolism by CYP26 enzymes, which would limit its accumulation and potential toxicity. nih.govgoogle.com

Data Table: In Vivo Conversion of this compound to All-Trans-Retinoic Acid in Mice

The following table summarizes the findings from a study where pregnant ICR mice were administered a single oral dose of 100 mg/kg of this compound. The concentrations of this compound and its metabolite, all-trans-retinoic acid, were measured in maternal plasma and embryos at various time points. nih.gov

| Time After Dosing (hours) | This compound in Maternal Plasma (µg/mL) | All-trans-Retinoic Acid in Maternal Plasma (µg/mL) | This compound in Embryo (µg/g wet weight) | All-trans-Retinoic Acid in Embryo (µg/g wet weight) |

|---|---|---|---|---|

| 1 | Peak (approx. 15) | Detected | Detected | Detected |

| 2 | Sustained (approx. 15) | Peak (0.43) | Peak (>0.75) | Peak (0.43) |

| 4 | Sustained (approx. 15) | Declining | Peak (>0.75) | Declining |

| 10 | Declining | Low levels | Declining | Low levels |

| 26 | Low levels | Near baseline | Low levels | Near baseline |

Advanced Research Methodologies and Theoretical Approaches

Computational and In Silico Modeling Approaches

Computational modeling has emerged as a powerful tool to simulate and analyze the complex biological systems involving N-Retinoylglycine. researchgate.net These in silico approaches allow for the prediction of metabolic fates and the kinetic behavior of enzymes, guiding further experimental validation.

Metabolic modeling frameworks that integrate data from genomics, transcriptomics, proteomics, and metabolomics are being developed to create comprehensive models of retinoid metabolism at a whole-organism level. frontiersin.orgscispace.com These models aim to predict the flux of retinoids through various metabolic pathways, including the formation and degradation of this compound. By representing the network of enzymatic reactions and transport processes across different tissues and subcellular compartments, these frameworks can simulate how genetic or environmental perturbations affect this compound homeostasis. frontiersin.orgnih.gov

The application of these whole-organism models can help in understanding the systemic effects of altered this compound levels and their association with developmental processes and disease states. frontiersin.org For instance, constraint-based modeling approaches can be used to simulate the metabolic activity of different cell types and their interactions, providing insights into the role of this compound in complex biological systems.

A key aspect of these frameworks is the integration of amino acid conjugation pathways. reactome.orgresearchgate.netcreative-proteomics.com Xenobiotics containing a carboxylic group, a feature of retinoic acid, are known substrates for conjugation with amino acids like glycine (B1666218). reactome.org Modeling these conjugation reactions, which often occur in the mitochondria, is crucial for a complete picture of retinoid metabolism. nih.govresearchgate.net

Table 1: Components of a Whole-Organism Metabolic Model for this compound

| Model Component | Description | Relevance to this compound |

|---|---|---|

| Genome-Scale Metabolic Models (GEMs) | Comprehensive representation of all known metabolic reactions in an organism. | Provides the scaffold for mapping the biosynthesis and degradation pathways of this compound. |

| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distributions at steady state. | Can estimate the rate of this compound formation and breakdown under different physiological conditions. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Models the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. | Predicts the tissue-specific concentrations of this compound and its precursors. |

| Multi-tissue Models | Integrates metabolic models of different organs to simulate inter-organ metabolic cross-talk. | Essential for understanding the systemic homeostasis of retinoids, including this compound. scispace.com |

Enzyme Kinetic Modeling for Understanding this compound Biosynthetic and Degradation Pathways

Enzyme kinetic modeling is a critical tool for dissecting the individual steps in the biosynthesis and degradation of this compound. acs.org This approach involves developing mathematical models that describe the rates of enzyme-catalyzed reactions. acs.org

The biosynthesis of this compound is presumed to involve the conjugation of all-trans-retinoic acid (atRA) with glycine. The enzymes responsible for this specific conjugation are not fully characterized, but likely belong to the acyl-CoA:amino acid N-acyltransferase family. Kinetic modeling can help to predict the behavior of these enzymes based on substrate and cofactor concentrations.

The degradation of this compound likely involves hydrolysis back to atRA and glycine. The enzymes catalyzing this breakdown can also be studied using kinetic models. Furthermore, the degradation of the precursor, atRA, is well-studied and involves cytochrome P450 enzymes, particularly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1). researchgate.netmdpi.com Kinetic modeling of these enzymes has provided insights into how their activity is regulated, which in turn affects the available pool of atRA for conjugation with glycine. mdpi.com For example, studies have shown that cellular retinoic acid binding proteins (CRABPs) can alter the metabolism of atRA by CYP26A1 through direct protein-protein interactions, a phenomenon that can be explored with kinetic modeling. mdpi.com

Key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined experimentally and used to build these models. For instance, human retinol (B82714) dehydrogenase 10 (RDH10), an enzyme in the atRA biosynthesis pathway, has a very low apparent Km value for all-trans-retinol, indicating its high affinity for the substrate. nih.gov

Table 2: Key Enzymes in Retinoid Metabolism and their Kinetic Parameters

| Enzyme | Function | Kinetic Parameter Highlight | Reference |

|---|---|---|---|

| Retinol Dehydrogenase 10 (RDH10) | Oxidation of all-trans-retinol to all-trans-retinaldehyde | Low apparent Km for all-trans-retinol (~0.035 µM) | nih.gov |

| CYP26A1 | Degradation of all-trans-retinoic acid | Inhibited by apo-CRABP1 and apo-CRABP2 | mdpi.com |

| Aldo-Keto Reductases (AKRs) | Reduction of retinaldehyde to retinol | Can modulate retinoic acid biosynthesis | frontiersin.org |

Innovative In Vitro Model Development for Mechanistic Research

To overcome the limitations of traditional cell culture and animal models, researchers are developing more sophisticated in vitro systems to study the mechanisms of this compound action.

Organoids, three-dimensional (3D) cell cultures derived from stem cells that self-organize to resemble a specific organ, have emerged as powerful tools for studying metabolic and developmental processes. researchgate.netfrontiersin.orgmdpi.com Intestinal and retinal organoids, in particular, are being used to investigate retinoid metabolism and the effects of retinoids on tissue development and function. nih.govuu.nlnih.govarvojournals.orgbiorxiv.orgnih.govresearchgate.net

These models can recapitulate many of the cellular and molecular features of their in vivo counterparts, providing a more physiologically relevant context for studying this compound. researchgate.netfrontiersin.orgmdpi.com For example, studies with intestinal organoids have shown that they contain the cellular machinery to metabolize retinol and that retinoids can influence their growth and differentiation. nih.govnih.govresearchgate.net Similarly, retinal organoids have been used to demonstrate changes in metabolic activity, including the accumulation of retinol and retinoic acid, during photoreceptor development. nih.govarvojournals.org

The use of organoids allows for controlled experiments to dissect the role of this compound in specific cell types and developmental stages, which is challenging to achieve in whole organisms. uu.nlbiorxiv.org

The development of robust and high-throughput bioassays is crucial for screening large libraries of compounds and for quantifying the biological activity of retinoids like this compound. researchgate.netnih.govresearchgate.net There has been a move away from complex and low-throughput methods towards more streamlined and accessible assays. nih.gov

Modern high-throughput screening (HTS) platforms often utilize fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET), to measure the binding of retinoids to their receptors or binding proteins. nih.govresearchgate.net Luminescent reporter gene assays are also widely used to assess the ability of a compound to activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs). benthamopenarchives.com

Specific bioassays have been developed to measure the activity of enzymes involved in retinoid metabolism, such as CYP26A1. researchgate.net These assays are critical for identifying compounds that may alter the levels of endogenous retinoids, including the precursors of this compound.

While assays for retinoyl-amino acids have been described, such as the hamster tracheal organ culture (HTOC) bioassay, they are often complex and not suited for high-throughput applications. scispace.comscirp.orgnih.gov Therefore, a key area of refinement is the adaptation of these or the development of new, more efficient bioassays to specifically assess the activity of this compound and its analogues.

Table 3: Examples of Bioassays for Retinoid Activity

| Assay Type | Principle | Application | Reference |

|---|---|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Measures binding of fluorescently labeled retinoids to their target proteins. | High-throughput screening of retinoid receptor ligands. | nih.govresearchgate.net |

| Luminescent Reporter Gene Assay | Measures the activation of retinoid receptors by quantifying the expression of a reporter gene. | Assessing the agonist or antagonist activity of compounds. | benthamopenarchives.com |

| CYP26A1 Inhibition Assay | Measures the inhibition of the key retinoic acid-metabolizing enzyme. | Identifying compounds that can modulate endogenous retinoid levels. | researchgate.net |

| Hamster Tracheal Organ Culture (HTOC) | Assesses the ability of retinoids to reverse keratinization in tracheal explants. | Evaluating the biological activity of retinoid analogues, including retinoyl-amino acids. | scispace.comscirp.orgnih.gov |

Utilization of Organoid Models in Metabolic and Developmental Research

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are essential for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.gov For this compound, SAR studies involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their activity in various bioassays. nih.govresearchgate.netresearchgate.netnih.gov

The goal of these studies is to identify the key structural features required for the desired biological effect and to optimize properties such as potency, selectivity, and metabolic stability. rjsocmed.commdpi.comfrontiersin.org Modifications can be made to the retinoid backbone, the glycine moiety, or the amide linkage connecting them.

For example, studies on other N-(retinoyl)amino acids have shown that the nature of the amino acid can significantly influence activity. nih.gov In one study, N-(retinoyl)leucine was found to be more active than N-(retinoyl)phenylalanine and N-(retinoyl)alanine in reversing keratinization in a hamster tracheal organ culture assay. nih.gov Such findings provide valuable information for the rational design of novel this compound analogues with enhanced or specific biological activities. The synthesis of these analogues often involves the use of retinoyl chloride, which can be reacted with the desired amino acid ester. researchgate.net

Correlative Analyses of Structural Features with Specific Biological Responses in Experimental Models

The biological activity of this compound (RG) is intrinsically linked to its chemical structure, which consists of the all-trans-retinoyl head group linked to a glycine molecule via an amide bond. The specific biological responses observed in experimental models are highly dependent on this structure, particularly when compared to its parent compound, all-trans-retinoic acid (RA), and other closely related retinoyl amides. Key structural features—the retinoid polyene chain, the amide linkage, and the nature of the amino acid substituent—dictate the compound's metabolic fate, receptor binding affinity, and ultimately, its cellular effects.

A pivotal aspect of this compound's biological action is its potential for in vivo hydrolysis back to retinoic acid. nih.gov This conversion is a critical determinant of its activity, as the presence of a free carboxyl group (as in RA) is often necessary for binding to nuclear retinoid receptors and cellular retinoic acid-binding proteins (CRABP). nih.govnih.gov Studies have shown that while this compound and its analogue N-(all-trans-retinoyl)-DL-leucine (RL) exhibit little to no binding affinity for cellular RA-binding protein themselves, the in vivo effects can be mediated by their conversion to RA. nih.gov

In mouse models, the teratogenic potential of this compound was found to be a direct consequence of its hydrolysis to retinoic acid. nih.gov When administered orally to pregnant mice, RG was absorbed and subsequently converted to RA, with both compounds being detected in the embryo. nih.gov This contrasts sharply with other retinamides like N-(4-hydroxyphenyl)retinamide (4-HPR) and N-ethylretinamide (ER), which were only minimally embryotoxic, highlighting that the glycine conjugate is uniquely susceptible to enzymatic cleavage that releases the potent teratogen, RA. nih.gov

Comparative studies in rodent models have further elucidated the relationship between the amino acid moiety and the resulting biological response. When comparing this compound with N-(all-trans-retinoyl)-DL-leucine, significant differences in toxicity were observed. nih.gov In a 28-day study using Sprague-Dawley rats, this compound was found to be slightly to moderately less toxic than retinoic acid. However, N-retinoyl-leucine was significantly less toxic than both RA and RG. nih.gov This suggests that the bulkier isobutyl side chain of leucine (B10760876), compared to the simple hydrogen of glycine, hinders the hydrolysis of the amide bond or alters the compound's distribution and metabolism, leading to a more favorable toxicity profile.

The influence of the amino acid structure also extends to specific in vitro biological activities. In an assay measuring the potentiation of pokeweed mitogen-induced lymphocyte proliferation, N-retinoyl-leucine was as active as retinoic acid, whereas this compound was inactive. nih.gov This finding underscores that even with the same retinoyl head group, changing the amino acid from glycine to leucine can completely switch the compound from inactive to active in a specific immune-related assay. Conversely, in hamster trachea organ cultures, retinoylamino acids, including derivatives of leucine, alanine, and phenylalanine, were found to be less active than retinoic acid in reversing squamous metaplasia. nih.gov This indicates that for certain biological endpoints, the amide-linked amino acid structure, regardless of the specific amino acid, reduces the retinoid activity compared to the parent acid. nih.govscirp.org

These findings from experimental models demonstrate a clear correlative relationship between the structural features of this compound and its biological effects. The glycine component renders the molecule susceptible to hydrolysis, which can restore the activity of retinoic acid, but also its associated toxicities like teratogenicity. nih.gov The comparison with other amino acid conjugates, such as N-retinoyl-leucine, reveals that the size and nature of the amino acid side chain are critical modulators of both toxicity and specific biological activities. nih.gov

| Compound | Relative Toxicity Compared to Retinoic Acid (RA) | No-Observed-Effect Level (NOEL) for Weight Loss/Bone Fracture (mg/kg/day) | Reference |

|---|---|---|---|

| all-trans-Retinoic Acid (RA) | High | ~5 (males), ~15 (females) | nih.gov |

| N-(all-trans-retinoyl)glycine (RG) | Slightly to moderately less toxic than RA | >15 (males and females) | nih.gov |

| N-(all-trans-retinoyl)-DL-leucine (RL) | Significantly less toxic than RA and RG | >50 (males and females) | nih.gov |

| Assay | all-trans-Retinoic Acid (RA) | N-(all-trans-retinoyl)glycine (RG) | N-(all-trans-retinoyl)-DL-leucine (RL) | Reference |

|---|---|---|---|---|

| Potentiation of Mitogen-Induced Lymphocyte Proliferation | Active | Inactive | Active | nih.gov |

| Reversal of Squamous Metaplasia in Hamster Trachea Organ Culture | Highly Active | Less Active than RA | Less Active than RA | nih.gov |

| Binding to Cellular RA-Binding Protein (CRABP) | Active | Little to no affinity | Little to no affinity | nih.gov |

Future Directions and Emerging Research Avenues for N Retinoylglycine

Exploration of Undiscovered Cellular and Molecular Targets Beyond Canonical Retinoid Receptors

The biological effects of retinoids have traditionally been attributed to their function as ligand-activated transcription factors that bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). embopress.orgresearchgate.netnih.gov This interaction modulates the expression of a vast number of target genes, influencing processes like cell differentiation, proliferation, and apoptosis. frontiersin.org However, growing evidence suggests that retinoids can also exert effects through non-canonical, receptor-independent pathways. nih.gov

Future research must actively investigate whether N-Retinoylglycine engages in such non-canonical signaling. A promising area of inquiry involves the interaction with intracellular kinases. Early reports indicated that all-trans-retinoic acid (atRA) can directly interact with protein kinase C (PKC), suggesting a mechanism for regulating PKC activity that is independent of nuclear receptors. nih.govnih.gov Similarly, non-canonical pathways can involve the activation of signaling molecules like ERK2 via cellular retinoic acid binding protein I (CRABPI). nih.gov Future studies should aim to determine if this compound or its metabolites can bind to and modulate the activity of protein kinases such as PKC, c-Jun N-terminal kinase (JNK), or other components of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govucl.ac.ukresearchgate.net Identifying these alternative targets could explain unique biological activities of this compound and open up new therapeutic applications.

Development of Novel Synthetic Strategies for this compound-based Chemical Scaffolds

The chemical structure of this compound offers a versatile scaffold for the development of new analogs with improved properties. While methods for creating retinoid derivatives exist, future synthetic strategies should focus on generating a library of this compound-based compounds with enhanced stability, solubility, and target specificity. nih.govresearchgate.net

Key future directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs by modifying the glycine (B1666218) moiety or the polyene chain of the retinoid structure. These new chemical entities can be screened to establish clear relationships between their chemical structure and biological activity, leading to the design of more potent and selective compounds. researchgate.net

Enzymatic Synthesis: Exploring enzymatic methods, such as those using immobilized lipases, to synthesize this compound derivatives. nih.gov This approach can offer higher specificity and more environmentally friendly reaction conditions compared to traditional chemical synthesis.

Prodrug Development: Designing and synthesizing prodrugs of this compound that can be activated by specific enzymes at the target tissue. This strategy could improve bioavailability and reduce off-target effects.

There remains a persistent need for more potent and less toxic retinoid analogs, and the development of novel synthetic pathways is crucial to achieving this goal. google.com

Application in Advanced In Vitro, Ex Vivo, and Organ-on-a-Chip Research Models

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. mdpi.com The advent of advanced models such as organoids and organ-on-a-chip (OOC) technology provides an unprecedented opportunity to study the effects of this compound in a more physiologically relevant context. acs.orgfrontiersin.org These microfluidic devices can simulate organ functions and disease states by culturing various cell types in a 3D arrangement with controlled perfusion. mdpi.comnih.gov

Future research should leverage these models to investigate the activity of this compound:

Skin-on-a-Chip: Developing skin-on-a-chip models that incorporate keratinocytes, fibroblasts, and immune cells to study the effects of this compound on skin homeostasis, wound healing, and inflammatory skin conditions. A previously developed microbioreactor model was able to monitor the diffusion of retinoic acid through skin tissue, providing a precedent for such studies. acs.org

Retina-on-a-Chip: Utilizing emerging retina-on-a-chip platforms, which integrate multiple retinal cell types derived from human induced pluripotent stem cells (hiPSCs), to investigate the potential of this compound in treating retinal diseases. nih.gov

Disease-Specific Models: Employing OOC technology to create models of specific diseases, such as non-small cell lung cancer or renal injury, to test the therapeutic efficacy of this compound and its derivatives in a human-relevant system. frontiersin.orgresearchgate.net

These advanced models allow for real-time imaging and analysis of biochemical and metabolic activities, offering a powerful platform for drug screening and mechanistic studies that can bridge the gap between preclinical research and clinical trials. mdpi.com

Integration of Systems Biology Approaches to Elucidate this compound's Interplay with Complex Biological Networks

Systems biology offers a holistic approach to understanding the complex interactions between biological components. embopress.org Instead of focusing on single molecules, it aims to build comprehensive models of cellular networks by integrating diverse, high-dimensional data. embopress.org The retinoid signaling system is highly complex, involving multiple receptor subtypes and interactions with numerous other signaling pathways, making it an ideal candidate for systems-level analysis. researchgate.net

The application of systems biology to this compound research would involve:

Network Modeling: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct detailed network models of the cellular response to this compound treatment.

Pathway Analysis: Using these models to identify how this compound perturbs specific signaling and metabolic pathways and how these pathways cross-talk with each other. embopress.org

Target Identification: Analyzing the network to predict novel drug targets and biomarkers associated with the compound's mechanism of action.

By moving from a single-gene to a whole-system perspective, researchers can gain a deeper understanding of the pleiotropic effects of this compound and better predict its physiological impact.

Comparative Omics Studies (e.g., transcriptomics, proteomics, metabolomics) in Response to this compound Treatment in Experimental Systems

"Omics" technologies provide high-throughput methods to comprehensively analyze the entire collection of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample. nih.gov Comparative omics studies are a powerful tool for dissecting the specific effects of a compound by contrasting its molecular signature with that of other related molecules or a control state.

Future research on this compound should include the following comparative studies:

Comparative Transcriptomics: Analyzing the gene expression profiles of cells or tissues treated with this compound versus those treated with all-trans-retinoic acid or retinol (B82714). This can reveal unique sets of genes regulated by this compound and highlight its distinct molecular actions. core.ac.uknih.gov Such studies have been used to identify core clusters of retinoic acid response genes common across species. nih.gov

Comparative Proteomics: Using quantitative mass spectrometry to compare the proteome of this compound-treated systems with controls. nih.govembopress.org This can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing direct insight into the functional consequences of drug treatment. nih.govmdpi.com

Metabolomics: Characterizing the metabolome of cells or biofluids after exposure to this compound to understand its impact on cellular metabolism. researchgate.netnih.gov This approach can uncover alterations in metabolic pathways and identify novel biomarkers of drug activity. d-nb.info

By integrating these multi-omics datasets, researchers can construct a comprehensive, multi-layered view of this compound's mechanism of action, paving the way for more precise and effective therapeutic strategies. embopress.org

Data Tables

Table 1: Compound Names

| Compound Name | Abbreviation/Synonym |

| This compound | - |

| all-trans-Retinoic Acid | atRA |

| Retinol | Vitamin A |

| Retinoid X Receptor | RXR |

| Retinoic Acid Receptor | RAR |

| Cellular Retinoic Acid Binding Protein I | CRABPI |

| Protein Kinase C | PKC |

| c-Jun N-terminal kinase | JNK |

Q & A

Basic: What are the optimal methods for synthesizing and characterizing N-Retinoylglycine in laboratory settings?

Methodological Answer:

Synthesis typically involves coupling retinoic acid with glycine derivatives using carbodiimide-based crosslinkers (e.g., EDC or DCC) under inert conditions to prevent oxidation. Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., proton shifts at δ 6.1–6.3 ppm for conjugated double bonds).

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 340–350 nm) to assess purity.

- Mass Spectrometry (MS) for molecular weight validation (theoretical MW: ~315.4 g/mol).

Detailed protocols must include reagent concentrations, reaction times, and purification steps (e.g., silica gel chromatography) to ensure reproducibility .

Basic: How should this compound be stored to maintain stability during experimental workflows?

Methodological Answer:

this compound is light- and oxygen-sensitive. Storage recommendations include:

- Container: Airtight, amber glass vials to prevent photodegradation.

- Temperature: –20°C in a desiccated environment to minimize hydrolysis.

- Incompatibilities: Avoid proximity to strong oxidizers (e.g., peroxides) and acidic/basic conditions.

Stability should be validated via periodic HPLC analysis to detect degradation products (e.g., retinoic acid or glycine residues) .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions may arise from variations in cell lines, assay conditions, or metabolite interference. To address this:

- Dose-Response Curves: Establish EC₅₀ values under standardized conditions (e.g., serum-free media to reduce protein-binding artifacts).

- Metabolomic Profiling: Use LC-MS/MS to identify degradation products or competing metabolites in biological matrices.

- Orthogonal Assays: Validate findings with complementary techniques (e.g., siRNA knockdown of retinoid receptors to confirm target specificity).

Cross-study meta-analyses should account for batch-to-batch variability in compound synthesis .

Advanced: How can researchers design robust pharmacokinetic studies for this compound in vivo?

Methodological Answer:

Key considerations include:

- Administration Route: Intraperitoneal vs. oral dosing to assess bioavailability differences.

- Sampling Intervals: Frequent blood/tissue sampling (e.g., 0, 1, 3, 6, 12 hours post-dose) to capture absorption and elimination phases.

- Analytical Validation: Use isotope-labeled internal standards (e.g., ¹³C-glycine) in LC-MS/MS to quantify parent compounds and metabolites.

- Tissue Distribution: Autoradiography or whole-body imaging for spatial resolution of retinoid-targeted tissues (e.g., liver, skin).

Statistical power analysis should determine cohort sizes to account for intersubject variability .

Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with retinoid receptors?

Methodological Answer:

- Molecular Docking Simulations: Use X-ray crystallography data of retinoic acid receptor-alpha (RAR-α) to model binding affinities.

- Surface Plasmon Resonance (SPR): Quantify kinetic parameters (kon/koff) for receptor-ligand interactions.

- Transcriptomic Profiling: RNA-seq of treated cell lines to identify differentially expressed genes (e.g., CRABP2, CYP26A1).

- Competitive Binding Assays: Co-incubate with ⁹-cis-retinoic acid to assess receptor specificity.

Negative controls (e.g., glycine alone) must be included to isolate retinoyl-specific effects .

Basic: What are the critical controls for in vitro assays testing this compound’s effects on cellular differentiation?

Methodological Answer:

- Solvent Controls: DMSO or ethanol at concentrations matching treatment groups.

- Positive Controls: All-trans retinoic acid (ATRA) to benchmark differentiation efficiency.

- Viability Assays: MTT or ATP-based tests to rule out cytotoxicity confounding differentiation.

- Gene Expression Controls: Housekeeping genes (e.g., GAPDH, ACTB) for qPCR normalization.

Assays should be replicated across multiple cell passages to mitigate clonal variability .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer:

- Quality Control (QC) Protocols: Mandate ≥95% purity via HPLC and NMR for each batch.

- Stability-Indicating Methods: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life criteria.

- Interlaboratory Validation: Share samples with collaborating labs for analytical cross-verification.

Documentation should include synthetic routes, purification logs, and raw spectral data for transparency .

Guidance for Categorizing Questions

- Basic Questions focus on foundational techniques (synthesis, storage, assay controls).

- Advanced Questions address mechanistic, pharmacokinetic, or reproducibility challenges.

Avoided Pitfalls

- No commercial/industrial content (e.g., scale-up protocols).

- Methodological rigor emphasized over definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.